molecular formula C18H15N5O5S B414644 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide CAS No. 349145-05-7

2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

Cat. No.: B414644
CAS No.: 349145-05-7
M. Wt: 413.4g/mol
InChI Key: KPDITNBTXIBQPH-UHFFFAOYSA-N
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Description

2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound that features a nitro group, a sulfonamide linkage, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps:

    Sulfonylation: The sulfonylation step involves reacting the nitrobenzamide with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.

    Coupling Reaction: The final step involves coupling the sulfonylated intermediate with 4-methyl-2-pyrimidinylamine under conditions that facilitate the formation of the sulfonamide bond, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms onto the aromatic rings.

Scientific Research Applications

2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: Used as a probe to study enzyme interactions and pathways in biological systems.

    Chemical Biology: Employed in the development of chemical probes to investigate cellular processes.

    Pharmaceutical Development: Potential lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to inhibition of enzyme activity or disruption of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide: Similar structure but lacks the nitro group.

    N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide: Similar but without the nitro group.

Uniqueness

The presence of the nitro group in 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide adds to its reactivity and potential for forming reactive intermediates, which can be crucial for its biological activity. This makes it distinct from other similar compounds that lack this functional group.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S/c1-12-10-11-19-18(20-12)22-29(27,28)14-8-6-13(7-9-14)21-17(24)15-4-2-3-5-16(15)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDITNBTXIBQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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